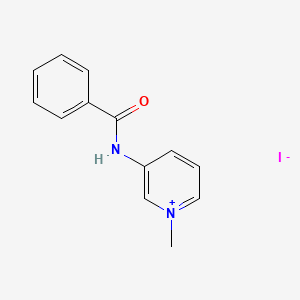![molecular formula C15H17Cl2NO5 B13999645 Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate CAS No. 13277-53-7](/img/structure/B13999645.png)
Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate is a chemical compound with the molecular formula C15H17Cl2NO5 It is known for its unique structure, which includes a dichloroacetyl group and a phenyl-amino group attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate typically involves the reaction of diethyl malonate with 2,2-dichloroacetyl chloride and aniline. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroacetyl group to a less oxidized state, such as a chloroacetyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenyl-amino group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl 2-[(2-chloroacetyl)-phenyl-amino]propanedioate: A related compound with a single chlorine atom in the acetyl group.
Diethyl 2-[(2,2-dibromoacetyl)-phenyl-amino]propanedioate: A brominated analog with similar reactivity.
Uniqueness
Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate is unique due to the presence of two chlorine atoms in the acetyl group, which can significantly influence its reactivity and interactions with other molecules. This distinct structure makes it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
13277-53-7 |
|---|---|
Formule moléculaire |
C15H17Cl2NO5 |
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
diethyl 2-(N-(2,2-dichloroacetyl)anilino)propanedioate |
InChI |
InChI=1S/C15H17Cl2NO5/c1-3-22-14(20)11(15(21)23-4-2)18(13(19)12(16)17)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 |
Clé InChI |
LIMCZYYAMCUZMD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)N(C1=CC=CC=C1)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


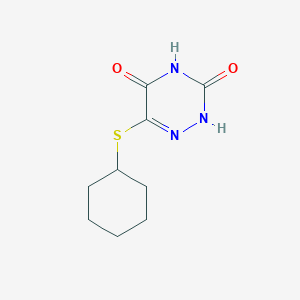
![3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid](/img/structure/B13999573.png)

![2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B13999581.png)

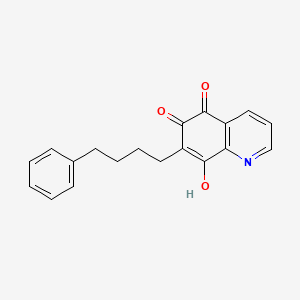
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)
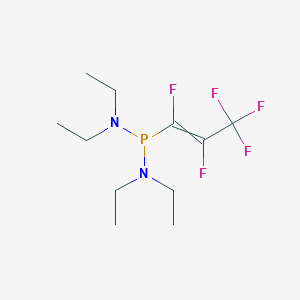
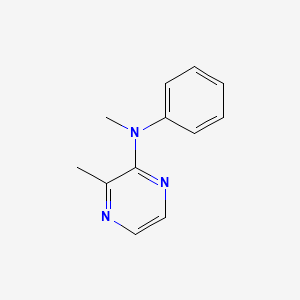
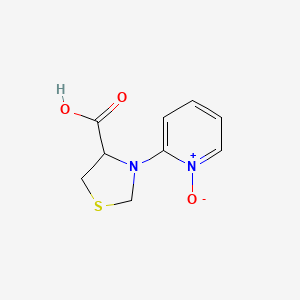
![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
